2-(Trifluoromethyl)-5(4H)-oxazolone

Description

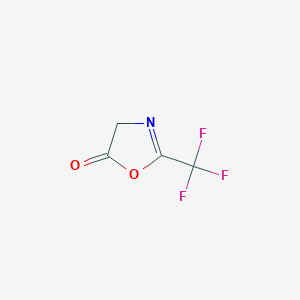

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-4H-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO2/c5-4(6,7)3-8-1-2(9)10-3/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQVGSFCPGVXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598782 | |

| Record name | 2-(Trifluoromethyl)-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201025-87-8 | |

| Record name | 2-(Trifluoromethyl)-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives and Evolution of 2 Trifluoromethyl 5 4h Oxazolone Synthesis

Early Synthetic Routes to Trifluoromethylated Oxazolones

The genesis of oxazolone (B7731731) synthesis is rooted in the late 19th century with the discovery of the Erlenmeyer-Plöchl reaction. sphinxsai.comjddtonline.info This classical method involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base, such as sodium acetate (B1210297), to yield a 4-alkylidene-5(4H)-oxazolone. jddtonline.infoufms.br While this reaction was pivotal for a wide range of oxazolone derivatives, the synthesis of those bearing a trifluoromethyl group at the 2-position awaited the development of suitable fluorinated starting materials.

Early forays into the synthesis of trifluoromethylated heterocycles were often hampered by the limited availability and high reactivity of trifluoromethyl-containing reagents. The direct application of classical methods to produce 2-(trifluoromethyl)-5(4H)-oxazolone was not straightforward and required the development of specific precursors.

Development of Precursor Synthesis for this compound

The key to accessing this compound lies in the efficient preparation of its direct precursor, N-trifluoroacetylglycine. A significant breakthrough in this area was achieved by F. Weygand and his collaborators in the 1950s. Their work on N-trifluoroacetyl amino acids provided a practical method for their synthesis. orgsyn.org The original procedure involved the use of trifluoroacetic anhydride for the trifluoroacetylation of amino acids. orgsyn.org

While effective, the use of trifluoroacetic anhydride presented challenges, including its high reactivity which could lead to undesired side reactions and racemization of chiral centers in amino acids. orgsyn.org This spurred the investigation of alternative trifluoroacetylating agents. Reagents such as S-ethyl trifluorothioacetate and phenyl trifluoroacetate (B77799) were explored to mitigate these issues, offering milder reaction conditions. orgsyn.org The development of these precursors was a critical step, paving the way for their subsequent cyclodehydration to form the desired oxazolone ring.

Key Methodological Advancements in the Preparation of this compound

The transformation of N-trifluoroacetyl amino acids into 2-(trifluoromethyl)-5(4H)-oxazolones hinges on a cyclodehydration reaction. A major advancement in this area was the strategic use of trifluoroacetic anhydride (TFAA) not only as a trifluoroacetylating agent but also as a powerful dehydrating agent. wikipedia.orgconnectjournals.com This dual role allows for a one-pot synthesis from the parent amino acid, significantly improving the efficiency of the process.

The mechanism involves the activation of the carboxylic acid group of the N-trifluoroacetyl amino acid by TFAA, forming a mixed anhydride. This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated carbonyl carbon, leading to the formation of the five-membered oxazolone ring and the elimination of trifluoroacetic acid. wikipedia.org

Modern synthetic methods have further refined this process. The use of other dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) has also been reported for the cyclization of N-acyl amino acids to form oxazolones. researchgate.net Additionally, advancements in reaction conditions, such as the use of microwave irradiation, have been shown to accelerate the synthesis of oxazolone derivatives, often leading to higher yields and shorter reaction times. researchgate.netnih.gov While not always specifically documented for the 2-trifluoromethyl derivative, these general improvements in oxazolone synthesis are applicable and represent the ongoing evolution of methodologies for preparing this class of compounds.

The following table summarizes the key reagents and their roles in the synthesis of this compound and its precursors.

| Reagent | Role in Synthesis | Reference |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetylation of amino acids; Cyclodehydrating agent | orgsyn.orgwikipedia.orgconnectjournals.com |

| S-Ethyl Trifluorothioacetate | Mild trifluoroacetylating agent | orgsyn.org |

| Phenyl Trifluoroacetate | Trifluoroacetylating agent under neutral conditions | orgsyn.org |

| Dicyclohexylcarbodiimide (DCC) | Dehydrating agent for cyclization | researchgate.net |

| Acetic Anhydride | Dehydrating agent in classical Erlenmeyer-Plochl reaction | sphinxsai.comjddtonline.info |

The journey of synthesizing this compound from its conceptual beginnings to the efficient methods available today showcases the progress in synthetic organic chemistry. The development of specialized reagents and a deeper understanding of reaction mechanisms have been instrumental in making this valuable fluorinated building block readily accessible for its diverse applications.

Comprehensive Synthetic Methodologies for 2 Trifluoromethyl 5 4h Oxazolone

Cyclocondensation Reactions: Pathways and Mechanistic Considerations

Cyclocondensation reactions form the cornerstone of 5(4H)-oxazolone synthesis. The fundamental process involves the intramolecular cyclization and dehydration of an N-acyl-α-amino acid to form the five-membered azlactone ring. koreascience.kr This transformation is essentially the formation of an internal anhydride (B1165640) of the N-acylamino acid. koreascience.kr The mechanism is initiated by the activation of the carboxylic acid group of the N-acylated amino acid, making it susceptible to intramolecular nucleophilic attack by the oxygen atom of the amide carbonyl group. This is followed by the elimination of a water molecule to yield the oxazolone (B7731731) ring. The specific pathway and intermediates can be influenced by the choice of the dehydrating agent.

The general classification of 5(4H)-oxazolones includes saturated and unsaturated types, which exhibit different characteristic properties. researchgate.net The reactivity of the oxazolone ring, particularly at the C-2 and C-4 positions, is crucial for its utility in further chemical transformations. sphinxsai.com

A prevalent and effective method for synthesizing 2-(trifluoromethyl)-5(4H)-oxazolone is the cyclodehydration of N-trifluoroacetyl-α-amino acids using a strong dehydrating agent, most notably trifluoroacetic anhydride (TFAA). nih.gov In this route, TFAA serves as the cyclodehydrating agent, promoting the intramolecular condensation reaction. The reaction proceeds by activating the carboxylic acid moiety of the N-trifluoroacetyl amino acid, which facilitates the subsequent ring closure. nih.gov The use of an ethereal solvent has been shown to be critical for the reaction to proceed to completion via a cyclative-type mechanism. nih.gov

This approach is an extension of the classical Erlenmeyer-Plöchl azlactone synthesis, which traditionally uses acetic anhydride for the synthesis of 2-alkyl or 2-aryl oxazolones. researchgate.netbiointerfaceresearch.com In the case of the target compound, the N-acyl group is trifluoroacetyl, leading directly to the 2-(trifluoromethyl) substituent on the oxazolone ring. The primary challenge with anhydride-based methods can be the potential for side reactions and the purification of the final product from the acidic byproducts generated during the reaction. koreascience.kr

Table 1: Anhydride-Mediated Synthesis of Oxazolones

| Precursor | Dehydrating Agent | Product Type | Reference |

| N-acyl-α-amino acid | Acetic Anhydride | 2-Alkyl/Aryl-5(4H)-oxazolone | koreascience.kr |

| Solid-supported α-acylamino ketone | Trifluoroacetic Anhydride | Oxazole (via oxazolone intermediate) | nih.gov |

| N-trifluoroacetyl-α-amino acid | Trifluoroacetic Anhydride | This compound | nih.gov |

An alternative to anhydride-based dehydration is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), as the condensing agent. koreascience.kr This method also starts with an N-acyl-α-amino acid, in this case, an N-trifluoroacetyl-α-amino acid. The DCC activates the carboxylic acid group by forming an O-acylisourea intermediate, which is a highly reactive species. This intermediate readily undergoes intramolecular nucleophilic attack by the amide oxygen, leading to the formation of the 5(4H)-oxazolone ring and the byproduct, dicyclohexylurea (DCU).

A significant advantage of the carbodiimide (B86325) method is that it often proceeds under milder conditions compared to the high temperatures sometimes required for anhydride methods. koreascience.kr However, a practical drawback is the removal of the insoluble DCU byproduct from the reaction mixture, which can sometimes be cumbersome. koreascience.kr Despite this, the DCC-mediated approach is a valuable tool, particularly for the synthesis of thermally or acid-sensitive oxazolones. koreascience.kr

Strategies Employing α-Amino Acids and Trifluoroacetic Anhydride as Starting Materials

A direct and efficient strategy for preparing this compound involves the one-pot reaction of a suitable α-amino acid with an excess of trifluoroacetic anhydride (TFAA). nih.gov In this process, TFAA plays a dual role. Initially, it acts as an acylating agent, reacting with the amino group of the α-amino acid to form the corresponding N-trifluoroacetyl-α-amino acid in situ. Subsequently, the excess TFAA functions as the cyclodehydrating agent, promoting the ring closure of the newly formed N-trifluoroacetyl intermediate to yield the final this compound product.

This methodology streamlines the synthesis by eliminating the need to pre-synthesize and isolate the N-trifluoroacetyl amino acid precursor, making it an attractive route from a process chemistry perspective. The reaction is typically carried out in an appropriate solvent, and the conditions are controlled to ensure both the acylation and cyclization steps proceed efficiently.

Novel Approaches to this compound Synthesis: Emerging Trends

Recent research has focused on developing novel and more efficient protocols for oxazolone synthesis, often emphasizing milder conditions, improved yields, and the use of environmentally benign catalysts. One such innovative method involves an elemental tellurium-mediated synthesis of 2-(trifluoromethyl)oxazoles from acetophenone (B1666503) oxime acetates and trifluoroacetic anhydride, which proceeds through a tandem cyclization pathway. rsc.org Although the final product is an oxazole, this type of novel cyclization strategy highlights emerging trends in heterocyclic synthesis involving trifluoromethyl groups.

Another area of innovation is the use of microwave irradiation in conjunction with catalysts to accelerate the reaction and improve yields, often under solvent-free conditions. For instance, the synthesis of unsaturated 5(4H)-oxazolones has been achieved using palladium(II) acetate (B1210297) as a catalyst under microwave irradiation. researchgate.net This approach offers advantages such as significantly reduced reaction times and easier work-up procedures. researchgate.net Furthermore, the development of protocols using biocatalysts, such as lemon juice, for the synthesis of 2-substituted 4-arylidene-5(4H)-oxazolones, represents a move towards greener synthetic methodologies. nih.gov The synthesis of novel oxazol-5-one derivatives containing other functional moieties, like chiral isoxazoles, is also an active area of research, expanding the chemical space of these valuable heterocycles. nih.gov

Catalytic and Stereoselective Synthesis Considerations

The integration of catalysts into the synthesis of oxazolones has been shown to enhance reaction rates and yields. Various catalysts, including zinc oxide and palladium(II) acetate, have been successfully employed in the synthesis of 4-arylidene-5(4H)-oxazolones. researchgate.netresearchgate.net The choice of catalyst can influence the reaction pathway and the purity of the resulting product.

A critical aspect of oxazolone synthesis, especially for applications in medicinal chemistry and materials science, is stereoselectivity. When a chiral α-amino acid is used as the starting material, the resulting oxazolone possesses a stereocenter at the C4 position. Maintaining the stereochemical integrity at this position during synthesis is a significant challenge, as the C4 proton is acidic and can be readily epimerized under basic or even neutral conditions.

The development of stereoselective catalytic methods is therefore of high importance. This includes the use of organocatalysts for enantioselective reactions involving trifluoromethyl groups, such as the reduction of trifluoromethyl ketoimines to chiral amines, which demonstrates the potential for controlling stereochemistry in related systems. nih.gov The synthesis of chiral oxazol-5-one derivatives is an area of active investigation, aiming to produce enantiomerically pure compounds for various applications. nih.gov

Table 2: Catalytic Approaches in Oxazolone Synthesis

| Catalyst | Reaction Type | Key Advantage | Reference |

| Palladium(II) acetate | Microwave-assisted synthesis of unsaturated 5(4H)-oxazolones | Excellent yields, short reaction time, solvent-free | researchgate.net |

| Zinc Oxide (ZnO) | Condensation of N-acyl glycine (B1666218) with arylaldehydes | Catalytic efficiency | researchgate.net |

| Lemon Juice | Biocatalytic condensation | Mild, non-hazardous, "green" approach | nih.gov |

| Organocatalysts | Enantioselective reduction of trifluoromethyl imines | High stereochemical efficiency for related compounds | nih.gov |

Mechanistic Insights into the Reactivity of 2 Trifluoromethyl 5 4h Oxazolone

Ring-Opening Reactions and Nucleophilic Acyl Substitution Mechanisms

The most characteristic reaction of 5(4H)-oxazolones is the nucleophilic opening of the heterocyclic ring. csic.esresearchgate.net The trifluoromethyl group at C-2 makes the carbonyl carbon (C-5) exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the nucleophile attacks the carbonyl group, leading to the cleavage of the acyl-oxygen bond (C-O) and formation of a stable α-acylamino acid derivative. biointerfaceresearch.com This reactivity is the cornerstone of the utility of oxazolones in synthesizing peptides, esters, and other valuable organic molecules. biointerfaceresearch.comresearchgate.net

The alcoholysis of 2-(trifluoromethyl)-5(4H)-oxazolone provides a direct route to α-(trifluoroacetamido) acid esters. The reaction is initiated by the nucleophilic attack of an alcohol on the electrophilic C-5 carbonyl carbon of the oxazolone (B7731731) ring. This process, often catalyzed by acids or bases, results in the opening of the ring to yield the corresponding ester derivative.

This transformation is a key step in dynamic kinetic resolution (DKR) processes for producing enantiomerically enriched α-amino acid derivatives. acs.org In such systems, the oxazolone's α-proton is acidic, allowing for rapid racemization. A chiral catalyst can then selectively catalyze the alcoholysis of one enantiomer, leading to a high yield of a single stereoisomer of the amino acid ester. acs.org

For instance, the reaction of unsaturated 5(4H)-oxazolones with methanol, facilitated by mercury(II) acetate (B1210297), efficiently cleaves the ring to produce methyl N-benzoylamino-3-arylacrylates in high yields, demonstrating a specific application of alcoholysis. csic.es

Table 1: Representative Alcoholysis Reactions of 5(4H)-Oxazolones

| Oxazolone Reactant | Alcohol | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| (Z)-2-Aryl-4-arylidene-5-(4H)-oxazolones | Methanol | Hg(OAc)₂, 70°C | Methyl N-benzoylamino-3-arylacrylates | csic.es |

Aminolysis of this compound is a fundamental reaction for the formation of amide bonds and the synthesis of peptides and peptidomimetics. biointerfaceresearch.com Primary and secondary amines readily act as nucleophiles, attacking the C-5 carbonyl to open the ring and form the corresponding N-substituted α-(trifluoroacetamido) amides. This reaction is highly efficient and serves as a crucial method in peptide synthesis, where the oxazolone can be the activated C-terminal residue of a growing peptide chain. biointerfaceresearch.com

The reaction with amino acid esters, for example, directly yields dipeptide derivatives. biointerfaceresearch.com Similarly, reaction with phenylhydrazine (B124118) has been used to convert oxazolones into 1,2,4-triazin-6(5H)-ones, showcasing the versatility of amine nucleophiles in generating diverse heterocyclic systems. nih.gov

The hydrolysis of this compound to its corresponding α-(trifluoroacetamido)acetic acid is a competing and often unavoidable reaction in aqueous media. researchgate.net The mechanism of hydrolysis can be complex and is sensitive to pH. Under both neutral and basic conditions, the reaction can be catalyzed by buffer ions and hydroxide (B78521) ions. rsc.orgpsu.edu

Kinetic studies have revealed that two primary competitive pathways exist in aqueous solutions: direct ring-opening via water attack at the C-5 carbonyl and ionization at the C-4 position to form a resonance-stabilized enolate anion. rsc.orgpsu.edu The strong electron-withdrawing nature of the trifluoromethyl group likely influences the rates of these pathways. Furthermore, a minor reaction pathway involving the addition of water to the C=N double bond has been identified, leading to a tetrahedral intermediate that can subsequently rearrange or hydrolyze. rsc.orgpsu.edu In the solid crystalline state, the oxazolone ring can be protected from hydrolysis due to the exclusion of water. researchgate.net

Reactions at the Azlactone C=N Double Bond

While ring-opening at the C-5 carbonyl is the dominant reaction pathway, the endocyclic C=N double bond of the oxazolone ring also exhibits reactivity. Kinetic studies on the hydrolysis of related oxazolones have detected an intermediate that likely results from the nucleophilic addition of a water molecule across the C=N bond. rsc.orgpsu.edu This forms an unstable tetrahedral intermediate which can then undergo ring cleavage. This alternative mechanism highlights that the C-2 carbon, activated by the trifluoromethyl group, is also an electrophilic center, albeit generally less reactive towards nucleophiles than the C-5 carbonyl.

Electrophilic Reactivity and Substitution on Derived Products

Furthermore, the products derived from ring-opening reactions, such as α-(trifluoroacetamido) esters and amides, possess reactive sites for further electrophilic modification, although these reactions are characteristic of the product's functional groups rather than the original oxazolone ring itself.

Pericyclic Reactions and Rearrangements Involving the Oxazolone Ring System

Pericyclic reactions represent a distinct class of concerted reactions that proceed through a cyclic transition state. msu.eduox.ac.uk 5(4H)-Oxazolones can participate in such transformations, most notably in cycloaddition reactions. They can function as tautomeric 1,3-dipoles, making them suitable partners in [4+2] dipolar cycloadditions to form five-membered heterocyclic products. biointerfaceresearch.comlibretexts.org This reactivity opens pathways to complex molecular architectures that are not accessible through simple nucleophilic additions.

Rearrangements of the oxazolone ring are also known, particularly under thermal or photochemical conditions. For example, some 4-substituted oxazolones are known to rearrange to oxazoles at high temperatures. biointerfaceresearch.com While specific studies on the pericyclic reactions of this compound are not extensively detailed, the fundamental reactivity of the oxazolone scaffold suggests its potential to undergo these concerted transformations. researchgate.net

Exploration of Enolization and Tautomerism in this compound (4H vs. 5H forms)

The tautomeric equilibrium between the 4H and 5H forms of this compound is a critical aspect of its reactivity, with the enolizable 4H-form playing a pivotal role. The presence of the highly electronegative trifluoromethyl group at the C-2 position dramatically enhances the acidity of the proton at the C-4 position. This increased acidity facilitates the formation of the enolate intermediate, which is a key step in the tautomerization process to the corresponding 5H-oxazolone, which is an aromatic oxazole.

The equilibrium between the keto (4H-oxazolone) and enol (5-hydroxyoxazole) forms is fundamental to understanding the reactivity of these compounds. researchgate.net For most simple carbonyl compounds, the keto form is significantly more stable and predominates at equilibrium. nih.gov However, in the case of this compound, the powerful electron-withdrawing effect of the CF3 group stabilizes the enolate intermediate through inductive effects. This stabilization shifts the equilibrium towards the enol form to a greater extent than in oxazolones bearing electron-donating or less electron-withdrawing substituents at the C-2 position.

The tautomerism can be represented by the equilibrium between the 4H-oxazolone and its aromatic 5-hydroxyoxazole tautomer. The facile deprotonation at the C-4 position leads to an achiral enolate intermediate, which can then be reprotonated at either the C-4 position to regenerate the 4H-form or at the oxygen atom to form the 5-hydroxyoxazole (the 5H-tautomer). The aromaticity gained in the 5-hydroxyoxazole form provides a significant driving force for its formation.

| Substituent at C-2 | Electronic Effect | Expected Acidity of C4-H | Expected Abundance of 5H-Tautomer (Enol Form) |

| CH3 | Electron-donating | Low | Low |

| C6H5 | Electron-withdrawing (resonance) | Moderate | Moderate |

| CF3 | Strongly electron-withdrawing (inductive) | High | High |

This table illustrates the expected trends based on the electronic properties of the substituents.

Racemization Mechanisms and Kinetics of Optically Active Derivatives

The racemization of optically active derivatives of this compound is intrinsically linked to the enolization process discussed previously. The loss of stereochemical integrity at the C-4 position occurs through the formation of the planar, achiral enolate intermediate. psu.edu The rate of racemization is therefore directly proportional to the rate of enolization.

The mechanism for racemization can be outlined as follows:

Deprotonation: A base removes the acidic proton from the chiral C-4 center of the optically active this compound. The strong electron-withdrawing nature of the trifluoromethyl group significantly accelerates this step compared to oxazolones with other substituents.

Formation of the Achiral Enolate: This deprotonation results in the formation of a planar, resonance-stabilized enolate ion. This intermediate is achiral, meaning it has lost the stereochemical information present in the starting material.

Reprotonation: The enolate can be reprotonated by a proton source. This can occur from either face of the planar enolate with equal probability, leading to the formation of a racemic mixture of the (R)- and (S)-enantiomers of the 4H-oxazolone.

The kinetics of this racemization process are expected to be rapid due to the high acidity of the C-4 proton. In the context of dynamic kinetic resolution (DKR) of oxazolones, this facile racemization is a crucial feature. acs.org DKR processes take advantage of the rapid equilibration of enantiomers through the enol intermediate, allowing for the conversion of a racemic mixture into a single, enantiomerically enriched product. acs.org

While specific kinetic data for the racemization of optically active this compound derivatives are not extensively documented, a comparative analysis of racemization rates for different C-2 substituted oxazolones can be inferred. The table below presents a qualitative comparison of the expected relative rates of racemization.

| Derivative | Substituent at C-2 | Expected Rate of C4-H Deprotonation | Expected Relative Rate of Racemization |

| Optically active 4-alkyl-2-methyl-5(4H)-oxazolone | CH3 | Slow | Slow |

| Optically active 4-alkyl-2-phenyl-5(4H)-oxazolone | C6H5 | Moderate | Moderate |

| Optically active 4-alkyl-2-(trifluoromethyl)-5(4H)-oxazolone | CF3 | Fast | Fast |

This table illustrates the expected relative racemization rates based on the electronic influence of the C-2 substituent.

Applications of 2 Trifluoromethyl 5 4h Oxazolone As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Trifluoromethylated α-Amino Acid Derivatives

2-(Trifluoromethyl)-5(4H)-oxazolone serves as a crucial starting material for the synthesis of trifluoromethylated α-amino acid derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. The oxazolone (B7731731) ring can be readily opened by various nucleophiles to introduce diversity at the α-position, leading to a range of non-natural amino acids.

The reactivity of the oxazolone allows for the introduction of various side chains through reactions such as aldol-type condensations and Michael additions. For instance, the enolate of the oxazolone can react with electrophiles to generate substituted α-amino acid precursors. Subsequent hydrolysis or alcoholysis of the resulting substituted oxazolone unmasks the amino acid functionality. This strategy provides access to a library of α-trifluoromethylated amino acids that are otherwise difficult to synthesize.

A notable application is in the peptide-catalyzed dynamic kinetic resolution of racemic oxazol-5(4H)-ones. This process can lead to the formation of enantiomerically enriched α-amino acid derivatives, which are essential for the synthesis of chiral drugs and bioactive peptides. nih.gov The development of tetrapeptides that catalyze the methanolysis of oxazolones with high enantioinduction highlights the importance of this approach. nih.gov

Precursor for the Synthesis of Trifluoromethylated Peptides and Peptidomimetics

The α-amino acid derivatives synthesized from this compound are valuable building blocks for the construction of trifluoromethylated peptides and peptidomimetics. The incorporation of trifluoromethylated amino acids into peptides can significantly alter their conformational properties and biological activity. These modified peptides often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.

The synthesis of these peptides typically involves standard solid-phase or solution-phase peptide coupling methodologies. The trifluoromethylated amino acid, derived from the oxazolone, is incorporated into the peptide chain, imparting unique characteristics to the final molecule. The synthesis of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis further showcases the utility of these building blocks in creating functionalized peptides. nih.gov

| Application | Key Feature | Significance |

| Trifluoromethylated Peptides | Enhanced proteolytic stability | Improved drug half-life |

| Peptidomimetics | Altered conformational preferences | Novel biological activities |

| Functionalized Peptides | Introduction of reactive handles | Site-specific modification and labeling |

Role in the Construction of Diverse Trifluoromethylated Heterocycles

This compound is a versatile precursor for the synthesis of a wide range of trifluoromethylated heterocyclic compounds. The strained and reactive nature of the oxazolone ring allows it to participate in various cycloaddition and ring-transformation reactions, providing access to complex molecular architectures.

Derivatives with Modified Ring Systems (e.g., Pyrroles, Isoxazoles, Pyrazinones)

The oxazolone can be transformed into various five- and six-membered heterocyclic systems. For example, reaction with dienophiles in Diels-Alder reactions can lead to the formation of substituted pyridines after subsequent aromatization. Ring-opening of the oxazolone followed by condensation with suitable reagents can yield pyrroles, isoxazoles, and pyrazinones.

The synthesis of 4H-pyrrolo[2,3-d]oxazoles has been achieved through the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which can be prepared from precursors related to oxazolones. nih.gov Furthermore, the reaction of oxazolones with hydroxylamine (B1172632) or hydrazine (B178648) derivatives can provide access to isoxazoles and pyrazoles, respectively. The versatility of these reactions allows for the generation of a diverse library of trifluoromethylated heterocycles with potential applications in medicinal chemistry and materials science.

Polycyclic Structures Incorporating Trifluoromethyl Groups

Beyond simple heterocycles, this compound can be employed in the construction of more complex polycyclic systems. Cascade reactions involving the oxazolone can lead to the rapid assembly of intricate molecular frameworks. For instance, intramolecular reactions can be designed to form fused ring systems containing the trifluoromethyl group.

The synthesis of polycyclic quinazolinones, benzimidazoles, and indoles has been achieved through visible-light-induced radical trifluoromethylation and cyclization of suitable precursors. rsc.org While not directly starting from this compound, these methods highlight the importance of trifluoromethylated building blocks in the synthesis of complex polycyclic structures. The principles of these reactions can be adapted to utilize the reactivity of the oxazolone for the construction of novel polycyclic scaffolds.

Applications in Material Science Precursor Synthesis

While direct applications of this compound in material science are an emerging area of research, its potential is significant. The incorporation of trifluoromethyl groups into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.

Fluorinated 2-oxazolines have been successfully used as monomers for living cationic ring-opening polymerization (CROP). researchgate.netrsc.org This process allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The resulting poly(2-oxazoline)s containing fluorine substituents exhibit unique thermal and surface properties. researchgate.net Although these studies have primarily focused on phenyl-substituted oxazolines, the principles can be extended to polymers derived from this compound. The trifluoromethyl group is expected to enhance the hydrophobicity and stability of the resulting polymers, making them suitable for applications in coatings, membranes, and electronic materials. The fluorination of polymer donors through the trifluoromethyl group has already been shown to improve the performance of polymer solar cells.

| Precursor Application | Resulting Material | Potential Properties |

| Polymerization Monomer | Trifluoromethylated Poly(2-oxazoline)s | Enhanced thermal stability, hydrophobicity, chemical resistance |

| Surface Modification Agent | Fluorinated Self-Assembled Monolayers | Low surface energy, anti-fouling properties |

| Component in Organic Electronics | Trifluoromethylated Conjugated Polymers | Modified electronic properties, improved device performance |

Advanced Methodologies and Derivatization Strategies for 2 Trifluoromethyl 5 4h Oxazolone

Functionalization at the C-4 Position of the Oxazolone (B7731731) Ring

The C-4 position of the 5(4H)-oxazolone ring is particularly amenable to functionalization due to the acidity of its methylene protons, which are activated by the adjacent carbonyl group and the azlactone ring structure. This acidity allows for deprotonation to form an enolate or enolate equivalent, which can then react with various electrophiles.

Alkylation and Acylation Reactions

The enolate generated from 2-(trifluoromethyl)-5(4H)-oxazolone serves as a potent nucleophile for the introduction of alkyl and acyl groups at the C-4 position. These reactions are fundamental for constructing more complex molecular scaffolds and for the synthesis of novel α-amino acids bearing a trifluoromethyl group.

Alkylation: The C-4 alkylation of oxazolones is a well-established method for the synthesis of α,α-disubstituted amino acids. researchgate.net The reaction typically proceeds by treating the oxazolone with a base to form the enolate, followed by quenching with an alkyl halide. The strong electron-withdrawing nature of the 2-(trifluoromethyl) group is expected to increase the acidity of the C-4 protons compared to 2-alkyl or 2-aryl oxazolones, potentially facilitating enolate formation under milder conditions. The choice of base and reaction conditions is crucial to control the outcome and prevent side reactions, such as O-alkylation or racemization.

Acylation: Acylation at the C-4 position introduces a keto functionality, leading to the formation of β-keto-α-amino acid precursors. These derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and complex amino acids. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a suitable base. Alternatively, catalysts like trifluoromethanesulfonic acid (TfOH) have been shown to be highly effective for C-acylation reactions under various conditions. mdpi.comresearchgate.net The use of TfOH could promote the C-acylation of the oxazolone enolate, providing an efficient route to 4-acyl-2-(trifluoromethyl)-5(4H)-oxazolones. mdpi.com

| Reaction Type | Reagent/Catalyst | Product Type | Potential Advantages |

| Alkylation | Base (e.g., LDA, NaH), Alkyl Halide | 4-Alkyl-2-(trifluoromethyl)-5(4H)-oxazolone | Access to α-CF3-α-alkyl amino acids |

| Acylation | Acyl Chloride/Anhydride (B1165640), Base | 4-Acyl-2-(trifluoromethyl)-5(4H)-oxazolone | Synthesis of β-keto-α-CF3-amino acid precursors |

| Acylation | Acylating agent, TfOH | 4-Acyl-2-(trifluoromethyl)-5(4H)-oxazolone | Efficient C-acylation under acidic catalysis |

Introduction of Stereocenters via Asymmetric Transformations

The creation of stereocenters at the C-4 position is of paramount importance for the synthesis of enantiomerically pure α-trifluoromethylated amino acids, which are highly sought after in drug discovery. mdpi.com Asymmetric transformations can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral reagents.

A prominent strategy involves the use of chiral auxiliaries, such as Evans' oxazolidinones. researchgate.net By attaching a chiral auxiliary to the oxazolone precursor, diastereoselective alkylation of the resulting enolate can be achieved, allowing for predictable control over the stereochemistry of the newly formed quaternary carbon center. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. nih.gov

Catalytic asymmetric synthesis represents a more atom-economical approach. Chiral phase-transfer catalysts have been successfully employed for the enantioselective alkylation of malonates, a strategy that could be adapted for oxazolones. nih.gov Furthermore, chiral Brønsted acids and thioureas have shown impressive results as organocatalysts in the asymmetric Strecker reaction of imines derived from trifluoropyruvates, highlighting their potential for controlling stereoselectivity in reactions involving trifluoromethylated substrates. researchgate.net These catalysts could potentially be applied to the direct asymmetric alkylation of this compound.

The synthesis of chiral α-(trifluoromethyl)-containing α-amino acids often relies on asymmetric additions to the C=N bond of imines derived from 3,3,3-trifluoropyruvic acid esters. researchgate.net The methodologies developed in this area provide a strong foundation for achieving stereocontrol at the C-4 position of the corresponding oxazolone.

| Asymmetric Strategy | Key Feature | Expected Outcome | Reference Analogy |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule (e.g., Evans' oxazolidinone) | Diastereoselective C-4 alkylation | nih.gov, researchgate.net |

| Chiral Phase-Transfer Catalysis | Use of a chiral catalyst to shuttle the enolate | Enantioselective C-4 alkylation | nih.gov |

| Chiral Organocatalysis | Brønsted acids or thioureas to create a chiral environment | Enantioselective protonation or electrophile activation | researchgate.net |

| Metal Catalysis | Chiral metal complexes to control the approach of the electrophile | Enantioselective C-4 functionalization | nih.gov |

Strategies for Modifying the Trifluoromethyl Group in Oxazolone Derivatives

The trifluoromethyl (CF3) group is known for its high chemical stability due to the strength of the carbon-fluorine bond. mdpi.com Direct modification of the CF3 group on a heterocyclic ring is a significant synthetic challenge and is not a commonly employed strategy. The high electronegativity of the fluorine atoms makes the carbon atom of the CF3 group highly electron-deficient, but nucleophilic substitution of a fluoride ion is extremely difficult due to the instability of the resulting difluoro carbocation intermediate.

Research in fluorine chemistry has shown that while the CF3 radical exhibits electrophilic character, the CF2H radical is nucleophilic. researchgate.netescholarship.org This difference in reactivity underpins some synthetic strategies but does not translate to simple substitution reactions on the intact CF3 group. Most synthetic approaches focus on introducing a pre-functionalized trifluoromethyl group or building the heterocyclic ring around a trifluoromethyl-containing synthon. mdpi.com

For instance, complex transformations involving rearrangements of larger perfluoroalkyl groups have been reported. In one study, the thermal denitrogenation of N-pentafluoroethylated triazoles led to the formation of 1-trifluoromethylisoquinolines, a reaction proceeding through a reactive ketenimine intermediate and a series of shifts. nih.gov This, however, is a ring transformation rather than a direct modification of a substituent on a stable ring.

Given these challenges, derivatization strategies for this compound will predominantly focus on the reactivity of the oxazolone ring itself, as discussed in sections 6.1 and 6.3, rather than on chemical transformations of the highly stable trifluoromethyl group. The CF3 group primarily serves to modulate the electronic properties and biological activity of the resulting derivatives. mdpi.com

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org Oxazolones are known to participate in various MCRs, acting as key building blocks for the synthesis of diverse heterocyclic scaffolds. mdpi.com

The this compound molecule possesses several features that make it a potentially valuable component in MCRs. The azlactone ring can act as a precursor to N-acyl-α,β-didehydro-α-amino acid derivatives upon ring opening, which can then participate in further reactions.

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone isocyanide-based MCRs. mdpi.comnih.gov While oxazolones are not typical components, their ring-opened products or derivatives could potentially engage in these transformations. For example, a tandem Ugi/Robinson–Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles, demonstrating the utility of Ugi products in constructing oxazole rings. nih.gov Similarly, an Ugi-aza-Wittig sequence has been used to convert 5(4H)-oxazolones into highly substituted 4-arylidene-1H-imidazol-5(4H)-ones. researchgate.net

The electrophilicity of the carbonyl group and the potential for this compound to serve as a source of an activated acyl-amino species suggest its potential utility in novel MCRs. The strong electron-withdrawing effect of the CF3 group could enhance the reactivity of the oxazolone in certain MCR pathways, leading to the efficient synthesis of complex trifluoromethylated peptidomimetics and heterocycles. Further research is needed to explore the full potential of this building block in the context of multicomponent chemistry.

Theoretical and Computational Studies on 2 Trifluoromethyl 5 4h Oxazolone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of oxazolone (B7731731) derivatives. For 2-(trifluoromethyl)-5(4H)-oxazolone, computational studies have explored its behavior in various chemical reactions.

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally indicates higher reactivity. For oxazolone derivatives, the distribution of electron density, often visualized through molecular orbital surfaces, reveals the likely sites for nucleophilic and electrophilic attack. In many heterocyclic compounds, nitrogen and oxygen atoms are often sites of negative charge, making them susceptible to electrophilic attack, while other regions of the molecule may be more prone to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated)

| Property | Energy (eV) |

|---|---|

| HOMO | -6.0 to -7.0 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are typical ranges for related heterocyclic compounds and are for illustrative purposes.

The distribution of charges within the molecule can be quantified using methods like Mulliken population analysis. These calculations provide insight into the partial charges on each atom, further clarifying the molecule's reactivity.

Conformational Analysis and Tautomeric Equilibria (e.g., 5(4H)- vs. 5(2H)-Oxazolone)

Oxazolones can exist in different isomeric forms, and understanding their tautomeric equilibria is crucial for predicting their chemical behavior. The most common isomers are the 5(4H)-oxazolone and 5(2H)-oxazolone forms. researchgate.net The relative stability of these tautomers can be assessed using computational methods, which calculate the energies of the different forms.

The 5(4H)-oxazolone structure is generally the more stable and commonly studied form. researchgate.net However, the presence of different substituents on the oxazolone ring can influence the position of the tautomeric equilibrium. For unsaturated azlactones, tautomerism between the "real" and "pseudo" forms of the oxazolone has been described. researchgate.net

Conformational analysis involves identifying the most stable three-dimensional arrangement of the atoms in a molecule. For this compound, this would involve studying the rotation around single bonds and the puckering of the ring to find the lowest energy conformer. The planarity of the oxazolone ring and the orientation of the trifluoromethyl group are key aspects of its conformation. In many related oxazolone derivatives, the heterocyclic ring is nearly planar.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For the reactions of this compound, DFT calculations have been used to explore the mechanisms of its interactions with other molecules.

For example, in reactions with α,β-unsaturated systems, a stepwise mechanism is often favored over a concerted cycloaddition. The regioselectivity of such reactions can be explained by the energy differences between the intermediates formed from the different nucleophilic resonance structures of the ionic oxazolone. In the case of reactions with α,β,γ,δ-unsaturated Fischer carbenes, the preferred mechanism involves a 1,6-addition of the CF3-carbon base of the oxazolone to the unsaturated system.

The energies of transition states are critical for determining the kinetics of a reaction. A lower transition state energy corresponds to a faster reaction rate. Computational methods can calculate these energies, providing valuable insights into the feasibility and selectivity of different reaction pathways.

Table 2: Representative Calculated Activation Energies for Reaction Pathways

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Stepwise Addition | 15 - 25 |

| Concerted Cycloaddition | > 30 |

Note: These values are illustrative and represent typical ranges for similar reactions.

Density Functional Theory (DFT) Studies on Trifluoromethyl Group Effects on Reactivity

The trifluoromethyl (CF3) group is a potent electron-withdrawing group that significantly influences the electronic properties and reactivity of a molecule. DFT studies are well-suited to probe these effects. The presence of the CF3 group at the C2 position of the oxazolone ring has a profound impact on its chemical behavior.

The strong electron-withdrawing nature of the CF3 group enhances the electrophilicity of the oxazolone ring, particularly at the carbonyl carbon. This increased electrophilicity can make the oxazolone more susceptible to nucleophilic attack. Furthermore, the CF3 group can stabilize negative charges in intermediates and transition states, which can influence reaction pathways and rates.

DFT studies have shown that the trifluoromethyl group can increase the reactivity of certain systems without altering the selectivity of the reaction. The role of the CF3 group in influencing reactivity and regioselectivity can be rationalized by analyzing global and local electrophilicity indices derived from DFT calculations. These indices provide a quantitative measure of the electronic effects of the substituent group on the molecule as a whole and on specific atomic sites.

Emerging Research Areas and Future Directions for 2 Trifluoromethyl 5 4h Oxazolone

Development of Sustainable Synthetic Routes: Green Chemistry Principles Applied to Oxazolone (B7731731) Synthesis

The synthesis of oxazolones is progressively incorporating the principles of green chemistry to minimize environmental impact and enhance efficiency. mdpi.com Traditional methods often rely on volatile organic solvents and stoichiometric reagents, but modern approaches are shifting towards more sustainable alternatives. youtube.com

Key Green Chemistry Strategies:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to mere minutes, while increasing product yields. nih.gov For instance, the synthesis of various 4-arylidene-2-phenyl-5(4H)-oxazolones has been achieved with high yields under microwave irradiation, often with minimal solvent use. nih.govbiointerfaceresearch.comresearchgate.net This method's applicability to the synthesis of 2-(trifluoromethyl)-5(4H)-oxazolone offers a promising route for rapid and efficient production.

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes the use and disposal of hazardous substances. Solvent-free methods for synthesizing related trifluoromethylated heterocycles have been successfully developed, suggesting a viable path for the eco-friendly production of the title oxazolone. researchgate.net The use of solid supports like neutral alumina (B75360) combined with boric acid has also enabled solvent-free synthesis of oxazolones. biointerfaceresearch.com

Use of Greener Solvents: When solvents are necessary, the focus is shifting to environmentally benign options like water or glycerol (B35011). researchgate.net Glycerol, a non-toxic, biodegradable, and recyclable liquid, has been used as a green solvent for the synthesis of related heterocyclic compounds like 2-arylbenzothiazoles at ambient temperature without a catalyst. researchgate.net

Alternative Energy Sources: Concentrated solar radiation is being explored as a renewable energy source to drive chemical reactions, often in conjunction with natural, biodegradable catalysts like lemon juice. nih.gov This approach drastically reduces the carbon footprint of chemical synthesis.

The table below summarizes various green synthetic methods applicable to oxazolone synthesis.

| Green Strategy | Example Application | Advantages |

| Microwave Irradiation | Synthesis of 2-furyl-4-arylidene-5(4H)-oxazolones nih.gov | Reduced reaction time (<2 mins), high yields, minimal solvent use. |

| Solvent-Free Conditions | Synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes using a reusable catalyst researchgate.net | Eliminates solvent waste, easy product isolation, economical. |

| Natural Catalysts & Energy | Synthesis of quinazolinones using lemon juice and solar radiation nih.gov | Utilizes renewable resources, biodegradable catalyst, non-toxic. |

| Green Solvents | Synthesis of 2-arylbenzothiazoles in glycerol researchgate.net | Non-toxic, biodegradable, recyclable solvent, mild reaction conditions. |

Exploration of Novel Catalytic Systems for Oxazolone Transformations

The reactivity of the oxazolone ring is a fertile ground for the application of novel catalytic systems, enabling asymmetric syntheses and efficient transformations. Research is particularly focused on creating stereoselective methods for producing chiral amino acids and other complex molecules from oxazolone precursors. capes.gov.brrsc.org

Organocatalysis: Metal-free organocatalysis has become a powerful tool in oxazolone chemistry. capes.gov.br Chiral organocatalysts, such as bifunctional thioureas or chiral salts like bisguanidinium, can activate oxazolones for various asymmetric reactions, including Michael additions and oxyaminations. capes.gov.brnih.gov These catalysts operate through mechanisms like hydrogen bonding to control the stereochemical outcome of the reaction.

Bimetallic Catalysis: Synergistic catalysis using two different metals, such as gold and palladium, has been shown to be highly effective for oxazolone synthesis from N-alkynyl carbamate (B1207046) precursors. acs.orgacs.org In this system, one metal catalyst facilitates an initial cycloisomerization, while the second catalyzes subsequent bond-forming steps, leading to the final product in a highly controlled manner. acs.org

Peptide Catalysis: Short, synthetic peptides have emerged as effective catalysts for the dynamic kinetic resolution of oxazolones. nih.gov A tetrapeptide, for example, has been optimized to catalyze the methanolysis of racemic oxazolones to produce enantiomerically enriched α-amino acid methyl esters with high selectivity. nih.gov

Transition Metal Catalysis: Palladium catalysts have been used for the synthesis of unsaturated 5(4H)-oxazolones under microwave and solvent-free conditions. researchgate.net Furthermore, ruthenium-catalyzed radical additions to metal enolates derived from related N-acyl oxazolidinones have been developed for direct trifluoromethylation, a strategy that could potentially be adapted for oxazolone chemistry. nih.gov

The following table details some novel catalytic systems and their applications in oxazolone chemistry.

| Catalytic System | Catalyst Example | Transformation Type | Key Advantages |

| Organocatalysis | Chiral Bisguanidinium Salt nih.gov | Asymmetric Oxyamination | Metal-free, high enantioselectivity (up to 92% ee). |

| Bimetallic Catalysis | AuCl(PMe3)/Pd(0) acs.org | Oxazolone Synthesis | Synergistic activity, efficient synthesis from alkynyl precursors. |

| Peptide Catalysis | Optimized Tetrapeptide nih.gov | Dynamic Kinetic Resolution | High enantioinduction (up to 98:2 er), biocompatible catalyst type. |

| Transition Metal Catalysis | Palladium(II) Acetate (B1210297) researchgate.net | Erlenmeyer Synthesis | High yields under microwave and solvent-free conditions. |

Integration of this compound in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. researchgate.netrsc.org Oxazolones are exceptional starting scaffolds for DOS because their multiple reactive sites allow for a wide range of chemical modifications, leading to diverse molecular architectures. rsc.orgresearchgate.net

The incorporation of a 2-(trifluoromethyl) group into the oxazolone scaffold is particularly advantageous for DOS. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. nih.gov

Applications in DOS:

Scaffold Diversity: this compound can serve as a template for the stereoselective synthesis of various heterocyclic scaffolds, including imidazoles, pyrroles, and β-lactams. rsc.org

Multi-Component Reactions: The oxazolone ring readily participates in multi-component reactions, such as 1,3-dipolar cycloadditions. For example, reacting oxazolones with azomethine ylides (generated in situ) can rapidly build complex molecular libraries of spirooxindoles. nih.gov The trifluoromethyl group would be carried through these transformations, imparting its unique properties to the final products.

Reagent-Based Diversity: The diverse reactivity of the oxazolone allows for transformations at the C-4 position (via enolate chemistry), ring-opening reactions with various nucleophiles, and conversion into other heterocyclic systems like imidazoles. rsc.orgnih.gov Applying a range of diverse reactants to the this compound core can generate a large library of novel fluorinated compounds.

The use of this specific oxazolone in DOS populates chemical space with molecules that are not only structurally diverse but also enriched with the desirable physicochemical properties of the CF3 group, increasing the probability of finding hits against challenging biological targets. rsc.orgnih.gov

Addressing Current Limitations and Challenges in Oxazolone Chemistry

Despite the synthetic utility of this compound, several challenges and limitations persist in its synthesis and application.

Cost and Availability of Starting Materials: The synthesis of the trifluoromethylated oxazolone requires precursors like trifluoroacetic anhydride (B1165640) or N-trifluoroacetyl glycine (B1666218). These fluorinated starting materials can be significantly more expensive than their non-fluorinated counterparts, which can be a limiting factor for large-scale synthesis.

Reaction Conditions: While green methods are emerging, many traditional and even some modern catalytic reactions still require stringent conditions, such as the use of expensive or sensitive reagents, inert atmospheres, or cryogenic temperatures, which can be impractical. nih.gov

Stereocontrol: Achieving high levels of stereocontrol in reactions involving the C-4 position of the oxazolone ring remains a significant challenge. researchgate.net While catalytic asymmetric methods are being developed, they are often substrate-specific, and achieving high enantioselectivity can be difficult.

Substrate Scope and Reactivity: The reactivity of the oxazolone can sometimes be a double-edged sword. The high electrophilicity of the carbonyl group and the acidity of the C-4 protons provide multiple reaction pathways, but selectively controlling which reaction occurs can be difficult. rsc.org Furthermore, the insolubility of certain substrates in preferred reaction media can limit the scope and efficiency of some synthetic procedures. biointerfaceresearch.com Extending newly developed catalytic methods to a broad range of substrates, including those with sensitive functional groups, continues to be an area of active research. nih.gov

Overcoming these challenges through the development of more cost-effective, robust, and broadly applicable synthetic methods is a key focus for future research in this area.

Q & A

Q. What computational methods predict the photophysical properties of oxazolone-based fluorophores?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.